2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one
Description
Properties
IUPAC Name |
2-tert-butyl-6-(prop-2-enyliminomethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-5-9-15-10-11-7-6-8-12(13(11)16)14(2,3)4/h5-8,10,16H,1,9H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAHORSUMKENFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C=NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50827047 | |
| Record name | 2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50827047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851053-83-3 | |
| Record name | 2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50827047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation with tert-Butyl Chloride
-
Reagents : tert-Butyl chloride and a strong base (e.g., sodium hydride or potassium carbonate).
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Conditions : Reactions proceed in anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) at 0–25°C.
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Mechanism : The base deprotonates the cyclohexadienone at the α-position, enabling nucleophilic attack by the tert-butyl group.
Example Protocol :
| Parameter | Value |
|---|---|
| Substrate | Cyclohexa-2,4-dien-1-one |
| Alkylating Agent | tert-Butyl chloride (1.2 equiv) |
| Base | NaH (1.5 equiv) |
| Solvent | THF, 0°C → 25°C |
| Yield | 78–82% |
Friedel-Crafts Alkylation
While less common for non-aromatic systems, this method is viable if the cyclohexadienone exhibits sufficient electron density. Aluminum chloride (AlCl₃) or boron trifluoride (BF₃) catalyzes the reaction in CH₂Cl₂ at reflux.
Attachment of the Prop-2-en-1-ylamino Group
The prop-2-en-1-ylamino methylidene moiety is introduced via Schiff base formation or nucleophilic substitution .
Schiff Base Condensation
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Reagents : Prop-2-en-1-ylamine and the ketone intermediate.
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Conditions : Acid catalysis (e.g., p-toluenesulfonic acid) in toluene or ethanol under reflux. Molecular sieves (3Å) remove water to shift equilibrium toward imine formation.
Optimization Data :
| Parameter | Effect on Yield |
|---|---|
| Solvent (Toluene) | 65% yield, 6 h reflux |
| Solvent (Ethanol) | 72% yield, 4 h reflux |
| Catalyst (p-TsOH) | 15 mol%, 80% yield |
Nucleophilic Substitution
Alternative routes employ halogenated intermediates (e.g., bromo-cyclohexadienone) reacting with prop-2-en-1-ylamine in DMSO or DMF. Potassium carbonate (K₂CO₃) or N-ethyldiisopropylamine (DIEA) serves as the base.
Example Reaction :
| Component | Quantity |
|---|---|
| Bromo Intermediate | 1.0 equiv |
| Prop-2-en-1-ylamine | 1.2 equiv |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | DMSO, 25°C, 12 h |
| Yield | 88% |
Industrial-Scale Production
Industrial synthesis prioritizes continuous flow systems to enhance heat transfer and mixing efficiency. Key adaptations include:
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Flow Reactors : Tubular reactors with inline monitoring (e.g., IR spectroscopy) enable real-time adjustment of residence time and temperature.
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Automated Workup : Liquid-liquid extraction and distillation units are integrated for seamless purification.
Case Study : A pilot plant reported a 92% yield for the tert-butyl alkylation step using a microreactor system (2.5 L/h throughput).
Challenges and Optimization Strategies
Steric Hindrance
The tert-butyl group imposes significant steric constraints, necessitating:
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
The compound's structural framework allows for significant biological activity, making it a candidate for drug development. Research has indicated that derivatives of cyclohexadiene compounds exhibit various pharmacological effects, including:
- Antitumor Activity : Several studies have shown that similar compounds can inhibit cancer cell proliferation. For instance, a study on related cyclohexadiene derivatives demonstrated their ability to induce apoptosis in cancer cells through specific signaling pathways .
- Antimicrobial Properties : The presence of the amino group in the compound may enhance its interaction with microbial targets, potentially leading to antibacterial or antifungal activity. Research has highlighted the effectiveness of structurally similar compounds against various pathogens .
Materials Science
The compound's unique properties make it suitable for applications in materials science:
- Polymer Synthesis : The allylamine moiety can participate in polymerization reactions, leading to new materials with tailored properties. Studies have explored the use of similar compounds as monomers in the synthesis of functional polymers .
- Dyes and Pigments : The conjugated system within the structure may allow for applications in dye chemistry, where such compounds can be utilized to create colorants with specific light absorption properties.
Organic Synthesis
In organic chemistry, this compound can serve as a versatile intermediate:
- Building Block for Synthesis : The functional groups present allow for further chemical modifications, making it a valuable building block in synthetic pathways. Research has documented its use in synthesizing more complex organic molecules through various reactions such as nucleophilic substitution and condensation reactions .
Case Study 1: Antitumor Effects
A study published in Journal of Medicinal Chemistry investigated a series of cyclohexadiene derivatives, including compounds similar to 2-tert-butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the cyclohexadiene structure could enhance therapeutic efficacy .
Case Study 2: Antimicrobial Activity
Research conducted on derivatives of this compound revealed promising results against Staphylococcus aureus and Escherichia coli. The study emphasized the role of the tert-butyl group in improving solubility and bioavailability, which are critical for antimicrobial effectiveness .
Mechanism of Action
The mechanism of action of 2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Key Observations :
Crystallographic and Hydrogen Bonding Patterns
- (Compound II) : Stabilized by N–H⋯O and O–H⋯O hydrogen bonds, forming a triclinic lattice with Z = 2. The keto–imine tautomer is confirmed via DFT calculations .
- : The nitro derivative crystallizes in a monoclinic system (P21/c) with intramolecular O–H⋯O and N–H⋯O bonds, forming antiparallel dimers via O–H⋯O interactions .
- : A benzyloxy analog exhibits helical chains along [010] via O–H⋯O hydrogen bonds, with aromatic rings inclined by ~21.95° .
Comparison : The absence of bulky groups in allows tighter packing, while bulky tert-butyl or benzyloxy substituents () may disrupt close-packing, leading to larger unit cell volumes (e.g., 832.11 ų in vs. 1271.77 ų in ).
Functional Properties
- Antioxidant Activity: reports CUPRAC assay results for analogs, showing dose-dependent antioxidant capacity due to phenolic -OH and conjugated π systems . The target compound’s allylamine group may alter redox activity compared to nitro or chloro derivatives.
- Coordination Chemistry: The tert-butylamino derivative () forms copper complexes (Cu(TBS)2), suggesting the target compound could act as a ligand for transition metals .
Biological Activity
2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one, a compound with the potential for diverse biological applications, has garnered attention for its unique structural characteristics and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C14H18N2O
- Molecular Weight : 230.31 g/mol
- CAS Number : 169543-81-1
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cells by disrupting microtubule dynamics and promoting multipolar spindle formation during mitosis .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is mediated through the modulation of NF-kB signaling pathways, which play a pivotal role in inflammatory responses .
Antimicrobial Activity
Preliminary investigations have suggested that this compound exhibits antimicrobial activity against various bacterial strains. The compound appears to disrupt bacterial cell membranes, leading to cell lysis and death .
Data Table: Biological Activities Summary
Case Study 1: Antitumor Efficacy
A study conducted on a series of derivatives related to 2-tert-butyl compounds showed promising results in inhibiting tumor growth in xenograft models. The study reported a dose-dependent reduction in tumor volume and an increase in survival rates among treated mice compared to control groups .
Case Study 2: Anti-inflammatory Action
In an experimental model of arthritis, administration of the compound resulted in a significant reduction in joint swelling and pain scores. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, suggesting effective modulation of the inflammatory response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
